Robalzotan

概要

説明

ロバルゾタンは、当初アストラゼネカによって、抗うつ薬としての可能性を探るために研究されました。その後、過敏性腸症候群など、他の適応症についても研究されました 。 この化合物は、シタロプラムなどの選択的セロトニン再取り込み阻害剤によって誘発されるセロトニン放出のオートレセプター介在性抑制を、げっ歯類の研究において完全に逆転させる能力を示しました .

合成方法

ロバルゾタンの合成は、いくつかのステップを含みます。

エステル化: 4-フルオロ-3-ヒドロキシ安息香酸は、トリメチルオルトギ酸と硫酸でエステル化され、メチルエステルを生成します。

縮合: このメチルエステルは、アセトン中で炭酸カリウムの存在下、プロパルギルブロミドと縮合して、対応するエーテルを生成します。

環化: このエーテルは、N,N-ジエチルアニリン中で加熱することにより環化し、8-フルオロ-2H-1-ベンゾピラン-5-カルボン酸メチルエステルを生成します。

加水分解: このエステルは、エタノール中で還流する水酸化ナトリウムで加水分解されて、遊離酸を生成します。

アミド化: 遊離酸は、塩化チオニルと反応させた後、アンモニアと反応させてカルボキサミドを生成します。

ニトロ化と還元: カルボキサミドは、亜硝酸ナトリウムとヨウ素でニトロ化し、その後水素化して3,4-ジヒドロ化合物を生成します。

光学分割とアルキル化: ラセミ体混合物は、L-(+)-酒石酸を用いて分割され、得られた3®-アミノ誘導体は、シクロブタノンとシアノホウ水素化ナトリウムでアルキル化されて、ロバルゾタンが得られます.

準備方法

The synthesis of robalzotan involves several steps:

Esterification: 4-fluoro-3-hydroxybenzoic acid is esterified with trimethyl orthoformate and sulfuric acid to form the methyl ester.

Condensation: The methyl ester is then condensed with propargyl bromide in the presence of potassium carbonate in acetone, yielding the corresponding ether.

Cyclization: The ether undergoes cyclization by heating in N,N-diethylaniline to form 8-fluoro-2H-1-benzopyran-5-carboxylic acid methyl ester.

Hydrolysis: This ester is hydrolyzed with sodium hydroxide in refluxing ethanol to produce the free acid.

Amidation: The free acid reacts with thionyl chloride and then with ammonia to form the carboxamide.

Nitration and Reduction: The carboxamide is nitrated with sodium nitrite and iodine, followed by hydrogenation to yield the 3,4-dihydro compound.

Optical Resolution and Alkylation: The racemic mixture is resolved using L-(+)-tartaric acid, and the resulting 3®-amino derivative is alkylated with cyclobutanone and sodium cyanoborohydride to afford this compound.

化学反応の分析

科学的研究の応用

Pharmacological Profile

Robalzotan exhibits high selectivity and affinity for the 5-HT1A receptor, with an affinity constant of approximately 0.6 nM. This property enables it to modulate serotonergic activity effectively. Research indicates that this compound can reverse the autoreceptor-mediated inhibition of serotonin release caused by selective serotonin reuptake inhibitors (SSRIs), suggesting its potential role in enhancing serotonergic neurotransmission in conditions like depression .

Psychiatric Disorders

This compound has been explored as a potential treatment for various psychiatric conditions, including depression and anxiety disorders. The compound's ability to modulate serotonin levels positions it as a candidate for addressing mood disorders. In preclinical studies, this compound demonstrated efficacy in reversing the effects of SSRIs, suggesting it may enhance therapeutic outcomes for patients who do not respond adequately to conventional treatments .

Bladder Function Studies

Research has also investigated this compound's effects on bladder function. In rodent models, it was found to increase bladder capacity and volume while influencing micturition pressure. These findings indicate potential applications in treating conditions like overactive bladder or urinary incontinence, although further studies are needed to confirm these effects in humans .

Neuroimaging Studies

Positron Emission Tomography (PET) studies have been conducted to assess this compound's binding characteristics in vivo. These studies revealed that this compound effectively penetrates the blood-brain barrier and binds to central 5-HT1A receptors in a dose-dependent manner. The data from these neuroimaging studies are critical for understanding the pharmacokinetics and pharmacodynamics of this compound and guiding future clinical trials .

Case Study 1: this compound in Depression Management

In a controlled study involving animal models of depression, this compound was administered alongside SSRIs. Results indicated that this compound significantly enhanced the antidepressant effects of SSRIs, leading to improved behavioral outcomes compared to control groups receiving SSRIs alone. This synergy suggests that this compound could be beneficial for treatment-resistant depression scenarios.

Case Study 2: Effects on Cognitive Function

A microdialysis study evaluated the impact of this compound on acetylcholine release within the frontal cortex of awake rats. The findings demonstrated that this compound administration resulted in a notable increase in acetylcholine levels, suggesting its potential utility in enhancing cognitive functions impaired by various neuropsychiatric disorders .

作用機序

ロバルゾタンは、5-HT1A受容体を選択的に拮抗することで効果を発揮します。この受容体は、セロトニン放出のオートレセプター介在性抑制に関与しています。この受容体を遮断することにより、ロバルゾタンは、選択的セロトニン再取り込み阻害剤によって引き起こされる抑制を逆転させることができ、脳内のセロトニンレベルを上昇させます。 この機構は、その抗うつ効果の可能性に重要です .

類似の化合物との比較

ロバルゾタンは、エバルゾタンやUH-301などの他の5-HT1A受容体拮抗薬に似ています。 5-HT1A受容体に対する高い選択性と親和性を持ち、他の化合物とは異なります。 他の化合物とは異なり、ロバルゾタンはげっ歯類の研究においてセロトニン放出の抑制を完全に逆転させることができ、研究のための貴重なツールとなっています .

類似の化合物

エバルゾタン: 同様の用途を持つ別の5-HT1A受容体拮抗薬。

UH-301: 受容体結合特性が似ていますが、薬理学的プロファイルが異なる化合物です.

類似化合物との比較

Robalzotan is similar to other 5-HT1A receptor antagonists such as ebalzotan and UH-301. it is unique in its high selectivity and affinity for the 5-HT1A receptor. Unlike some other compounds, this compound was able to completely reverse the inhibition of serotonin release in rodent studies, making it a valuable tool for research .

Similar Compounds

Ebalzotan: Another 5-HT1A receptor antagonist with similar applications.

UH-301: A compound with comparable receptor binding characteristics but different pharmacological profiles.

生物活性

Robalzotan, also known as NAD-299 or AZD-7371, is a selective antagonist of the 5-HT1A receptor. This compound has been investigated for its potential therapeutic effects in various conditions, particularly depression and irritable bowel syndrome (IBS). Its mechanism of action involves modulating serotonin (5-HT) neurotransmission, which is critical in mood regulation and gastrointestinal function.

This compound acts primarily as a 5-HT1A receptor antagonist . This receptor is known to inhibit serotonin release when activated. By blocking this receptor, this compound can enhance serotonin availability, potentially counteracting the effects of selective serotonin reuptake inhibitors (SSRIs) such as citalopram and paroxetine. Studies have demonstrated that this compound can completely reverse the autoreceptor-mediated inhibition of serotonin release induced by SSRIs in rodent models .

Key Findings from Research

- Enhancement of Serotonin Activity :

- Clinical Trials :

- A randomized, double-blind, placebo-controlled trial assessing this compound's efficacy in treating IBS revealed that neither dosage (20 mg or 5 mg) provided significant relief compared to placebo. Adverse events were reported more frequently in the treatment groups, leading to the discontinuation of its clinical development .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Study: this compound in Depression Management

A study conducted on rodent models demonstrated that this compound effectively counteracts the inhibitory effects of SSRIs on serotonin neuron activity. The results indicated a significant increase in serotonin levels when this compound was administered alongside SSRIs, suggesting its utility as an adjunct therapy in managing depression.

Case Study: this compound and IBS

In a clinical trial involving 402 patients with IBS, this compound did not outperform placebo treatments over a 12-week period. The trial noted a concerning rate of central nervous system-related adverse events, including hallucinations, resulting in early termination of the study .

特性

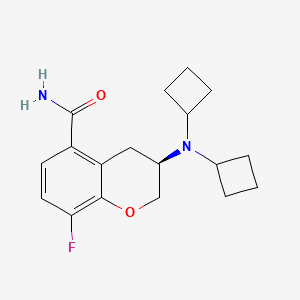

IUPAC Name |

(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN2O2/c19-16-8-7-14(18(20)22)15-9-13(10-23-17(15)16)21(11-3-1-4-11)12-5-2-6-12/h7-8,11-13H,1-6,9-10H2,(H2,20,22)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTUXRKNJYPMCG-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N(C2CCC2)C3CC4=C(C=CC(=C4OC3)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)N([C@@H]2CC3=C(C=CC(=C3OC2)F)C(=O)N)C4CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168743 | |

| Record name | Robalzotan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169758-66-1 | |

| Record name | Robalzotan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169758-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Robalzotan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169758661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Robalzotan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06538 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Robalzotan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROBALZOTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I18M56OGME | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。